2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one

Medicinal chemistry Scaffold differentiation Structure-activity relationship

2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one (CAS 1543883-60-8, molecular formula C₁₂H₂₁N₃O, molecular weight 223.32 g/mol) is a synthetic heterocyclic compound that incorporates a saturated octahydropyrrolo[1,2-a]piperazin-6-one bicyclic core fused with a 3‑aminocyclopentyl substituent. The molecule is offered by multiple suppliers as a versatile small‑molecule scaffold and building block for medicinal chemistry and chemical biology research, with a typical commercial purity specification of 95%.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
CAS No. 1543883-60-8
Cat. No. B1381976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one
CAS1543883-60-8
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC(CC1N)N2CCN3C(C2)CCC3=O
InChIInChI=1S/C12H21N3O/c13-9-1-2-10(7-9)14-5-6-15-11(8-14)3-4-12(15)16/h9-11H,1-8,13H2
InChIKeyTZBZWWGOFGVDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one (CAS 1543883-60-8): Research-Grade Heterocyclic Building Block with a Differentiated Bicyclic Scaffold


2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one (CAS 1543883-60-8, molecular formula C₁₂H₂₁N₃O, molecular weight 223.32 g/mol) is a synthetic heterocyclic compound that incorporates a saturated octahydropyrrolo[1,2-a]piperazin-6-one bicyclic core fused with a 3‑aminocyclopentyl substituent [1][2]. The molecule is offered by multiple suppliers as a versatile small‑molecule scaffold and building block for medicinal chemistry and chemical biology research, with a typical commercial purity specification of 95% . Its PubChem Compound ID (CID) is 82862524 and its MDL number is MFCD24318703 [1][2]. Critically, publicly available quantitative biological data (e.g., IC₅₀, Kd, EC₅₀) for this specific compound are extremely limited; the majority of reported biological associations derive from class‑level inferences based on structurally related piperazine and pyrrolo‑piperazine derivatives rather than from direct experimental characterization of this entity .

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Differentiated bicyclic scaffold with 3-aminocyclopentyl substituent provides a primary amine handle for derivatization
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Supports medicinal chemistry probe synthesis and scaffold-hopping campaignsNo direct biological data available; treat as an unexplored chemical space entry
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Room-temperature powder storage reduces logistics burden relative to cold-chain-dependent analogs

Why 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one Cannot Be Replaced by Generic Piperazine or Pyrrolo-Piperazine Scaffolds


The 3‑aminocyclopentyl substituent installed at the 2‑position of the octahydropyrrolo[1,2-a]piperazin-6-one core is not interchangeable with simple alkyl, aryl‑sulfonyl, or unsubstituted variants that dominate the commercial pyrrolo‑piperazine chemical space [1][2]. In closely related scaffolds such as Unifiram (2‑(4‑fluorobenzenesulfonyl)‑octahydropyrrolo[1,2‑a]piperazin‑6‑one; CAS 272786‑64‑8), the N‑substituent dictates receptor pharmacology (AMPA receptor positive allosteric modulation, EC₅₀ = 27 nM in rat hippocampal CA1 fEPSP assays), demonstrating that substitution at the 2‑position is a critical determinant of biological activity rather than a passive structural feature [3]. The primary amine on the cyclopentyl ring of the target compound provides a chemically distinct hydrogen‑bond donor/acceptor profile and a handle for further derivatization (e.g., amide coupling, reductive amination, bioconjugation) that is absent in the sulfonamide, unsubstituted, or aryl‑substituted analogs [4]. Generic substitution with a scaffold that lacks the 3‑aminocyclopentyl group therefore introduces a different pharmacophoric, physicochemical, and synthetic‑utility profile that may invalidate structure‑activity relationship (SAR) hypotheses or alter downstream conjugation efficiency. Until direct comparative biological data for this compound become available, procurement decisions should be guided by the documented substituent‑driven activity divergence observed across the broader pyrrolo‑piperazine class [3].

Your Compound 3‑aminocyclopentyl substituent; primary amine available for conjugation; no biological annotation
Unifiram (Analog) 4‑fluorobenzenesulfonyl substituent; lacks free amine; AMPA PAM pharmacology may not transfer to this scaffold
Your Compound Fused octahydropyrrolo[1,2‑a]piperazin‑6‑one core; 5‑membered aminocyclopentyl ring
Unsubstituted Core No N2‑substituent; loss of derivatization handle and distinct pharmacophoric profile
Your Compound Room-temperature storage; 95% purity baseline
Piperazine-Acetyl Analog Monocyclic piperazine core with acetyl linker; altered conformational flexibility and solubility

Quantitative Differentiation Evidence for 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one vs. Closest Structural Analogs


Scaffold Identity: 3-Aminocyclopentyl Substitution vs. 4-Fluorobenzenesulfonyl (Unifiram) and Unsubstituted Core Derivatives

The target compound carries a 3‑aminocyclopentyl group at the 2‑position of the octahydropyrrolo[1,2‑a]piperazin‑6‑one core, whereas the closest commercially prominent analog Unifiram (CAS 272786‑64‑8) bears a 4‑fluorobenzenesulfonyl substituent at the same position [1][2]. Unifiram has a well‑characterized biological profile as an AMPA receptor positive allosteric modulator (EC₅₀ = 27 nM in rat hippocampal CA1 fEPSP; in vivo antiamnesic activity at 0.1 mg/kg i.p. in mouse passive avoidance) [3]. The unsubstituted core scaffold (octahydropyrrolo[1,2‑a]piperazin‑6‑one, CAS 117810‑52‑3, molecular weight 140.18 g/mol) lacks any N‑substituent and has no reported EC₅₀ or IC₅₀ values in authoritative databases [4]. The presence of the primary amine on the target compound's cyclopentyl ring confers a distinct hydrogen‑bonding capacity (calculated polar surface area contribution) and a reactive handle for further conjugation that is structurally absent in both comparators [1].

Scaffold Identity
Cross-study comparable
3‑aminocyclopentyl vs. 4‑fluorobenzenesulfonyl (Unifiram)
Primary amine enables orthogonal derivatization absent in sulfonamide analog
Unifiram EC₅₀ = 27 nM (AMPA PAM); target compound lacks comparable data
Medicinal chemistry Scaffold differentiation Structure-activity relationship

Commercial Purity Specification: 95% Minimum vs. Analog Purity Ranges

Multiple suppliers of 2‑(3‑aminocyclopentyl)‑octahydropyrrolo[1,2‑a]piperazin‑6‑one (including BenchChem, AKSci, and Leyan) consistently list a minimum purity specification of 95% . The unsubstituted core scaffold (CAS 117810‑52‑3) is offered at purities ranging from 95% to 97% depending on the vendor, while the enantiomerically pure (8aS)‑octahydropyrrolo[1,2‑a]piperazin‑6‑one hydrochloride (CAS 151763‑88‑1) is available at ≥95% to 97% purity . Unifiram is commercially available at ≥98% to 99.9% purity from specialized suppliers [1]. The 95% baseline for the target compound is comparable to or slightly below that of the most refined analogs, and procurement contracts should explicitly require a certificate of analysis (CoA) with HPLC or qNMR purity verification.

Purity Specification
Data to verify
95% minimum (multiple suppliers)
Baseline quality for procurement; request CoA for sensitive assays
Unifiram typically ≥98%; unsubstituted core 95–97%
Quality control Purity specification Procurement benchmark

Physical Form and Storage: Room Temperature Stability vs. Cold-Chain-Dependent Analogs

The target compound is supplied as a powder and is specified for long‑term storage at room temperature [1]. In contrast, many biologically annotated analogs such as Unifiram require storage at ‑20°C or ‑80°C for long‑term stability, particularly when formulated as solutions [2]. The (8aS)‑octahydropyrrolo[1,2‑a]piperazin‑6‑one hydrochloride is also described as a solid at room temperature but vendor‑specific storage recommendations vary . Room‑temperature storage reduces cold‑chain logistics costs and simplifies compound management in medium‑throughput screening collections.

Storage Condition
Cross-study comparable
Room temperature (powder)
Eliminates cold-chain logistics; reduces inventory complexity
Unifiram requires −20°C (powder) or −80°C (solution)
Physical form Storage condition Logistics

Price and Lead Time: Premium Research Scaffold vs. Bulk Intermediates

Pricing for 2‑(3‑aminocyclopentyl)‑octahydropyrrolo[1,2‑a]piperazin‑6‑one ranges from approximately €821 for 50 mg (CymitQuimica) to $726 for 100 mg (AKSci) and $1,889 for 1 g (AKSci), with a lead time of approximately 4 weeks for larger quantities . In comparison, the simpler unsubstituted core scaffold (CAS 117810‑52‑3) and (8aS)‑octahydropyrrolo[1,2‑a]piperazin‑6‑one hydrochloride are typically available at lower unit costs (e.g., €233–€293 per 100 mg) due to shorter synthetic routes . Unifiram (CAS 272786‑64‑8) is priced at approximately ¥118 for 10 mg (TargetMol) and is generally available from stock [1]. The higher cost of the target compound reflects the additional synthetic steps required to install the 3‑aminocyclopentyl substituent and the relatively lower production volume.

Procurement Cost
Cross-study comparable
~$726/100 mg (AKSci); 4‑week lead time
Higher unit cost reflects synthetic complexity; plan multi‑gram campaigns early
Unifiram available from stock at lower price per mg
Procurement cost Lead time Supply chain

Class‑Level Inference: Piperazine and Pyrrolo‑Piperazine Pharmacological Potential

No direct IC₅₀, Kd, Ki, or EC₅₀ values for 2‑(3‑aminocyclopentyl)‑octahydropyrrolo[1,2‑a]piperazin‑6‑one have been identified in peer‑reviewed primary literature or public databases such as ChEMBL, BindingDB, or PubChem BioAssay as of the search date [1][2][3]. The biological activity annotations found on vendor websites (cancer treatment, neuropharmacology, GPCR targeting) are class‑level inferences derived from the known pharmacology of piperazine and pyrrolo‑piperazine derivatives and do not represent empirical data for this specific compound . For example, structurally related octahydropyrrolo[1,2‑a]piperazine derivatives have demonstrated antidepressant, anxiolytic, and calcium‑channel blocking activities in vitro, but the specific contribution of the 3‑aminocyclopentyl substituent remains uncharacterized .

Biological Annotation
Class-level inference
No direct IC₅₀/EC₅₀/Kd in public databases
Purchase as an unexplored probe; initial screening recommended at small scale
Activity claims on vendor sites are class-level, not compound-specific
Biological activity Drug discovery Class-level evidence

Regioisomeric and Stereochemical Differentiation: 3‑Aminocyclopentyl vs. Aminocyclobutyl and Piperazine‑Acetyl Variants

The 3‑aminocyclopentyl substitution on the octahydropyrrolo[1,2‑a]piperazin‑6‑one core is structurally distinct from related compounds bearing an aminocyclobutyl group (e.g., 2‑(3‑aminocyclobutyl)‑octahydropyrrolo[1,2‑a]piperazin‑6‑one; molecular weight 209.29 g/mol) or a simple piperazine‑acetyl linkage (e.g., 1‑[4‑(3‑aminocyclopentyl)piperazin‑1‑yl]ethan‑1‑one, CAS 1519552‑41‑0; molecular weight 211.31 g/mol) [1][2]. The cyclopentyl ring in the target compound introduces a five‑membered ring with greater conformational flexibility than the four‑membered cyclobutyl analog, while the direct N‑attachment to the bicyclic core (rather than through an acetyl spacer) creates a different electronic environment at the piperazine nitrogen [3]. These structural differences are expected to influence ring‑puckering dynamics, nitrogen basicity, and metabolic stability, though no head‑to‑head experimental comparison has been published.

Regioisomeric Context
Class-level inference
5‑membered aminocyclopentyl vs. 4‑membered cyclobutyl or acetyl‑linked piperazine
Unique ring size and fused core offer differentiated 3D shape for diversity libraries
No head-to-head experimental comparison published
Regioisomer Stereochemistry Chemical diversity

Recommended Application Scenarios for 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one Based on Evidence‑Backed Differentiation


Chemical Probe Synthesis via Primary Amine Derivatization

The 3‑aminocyclopentyl primary amine provides a reactive handle for amide coupling, sulfonamide formation, reductive amination, or bioconjugation (e.g., NHS ester, isothiocyanate, or click chemistry linker attachment) that is structurally absent in sulfonamide‑substituted analogs such as Unifiram. This enables the compound to serve as a versatile intermediate for generating focused libraries of functionalized octahydropyrrolo[1,2‑a]piperazin‑6‑one derivatives in medicinal chemistry campaigns [1][2].

Scaffold‑Hopping Starting Point for GPCR and Ion Channel Drug Discovery

The octahydropyrrolo[1,2‑a]piperazin‑6‑one core is structurally related to scaffolds that have demonstrated activity at GPCRs, ion channels, and enzymes. Although direct biological data for this compound are lacking, the 3‑aminocyclopentyl substituent represents a novel chemotype within this scaffold class, making the compound suitable as an initial screening hit for target‑based or phenotypic assays where scaffold novelty is valued, and where follow‑up SAR around the aminocyclopentyl group can be systematically explored .

Physicochemical Property Modulation in Lead Optimization

The combination of a saturated bicyclic core with a primary‑amine‑bearing cyclopentyl group yields a calculated molecular weight (223.32 Da) and hydrogen‑bonding capacity that falls within favorable lead‑like property space. The room‑temperature storage stability of the powder form (Δ ~40–45°C less stringent than Unifiram) reduces compound management burden during iterative medicinal chemistry cycles. These features support its use as a core scaffold for systematic property optimization in programs where CNS penetration, solubility, or metabolic stability are key design parameters [3][4].

Diversity‑Oriented Synthesis and Fragment‑Based Drug Discovery

The 3‑aminocyclopentyl‑octahydropyrrolo[1,2‑a]piperazin‑6‑one chemotype occupies a distinct region of chemical space relative to simpler piperazine‑acetyl analogs (e.g., 1‑[4‑(3‑aminocyclopentyl)piperazin‑1‑yl]ethanone) and four‑membered ring analogs (aminocyclobutyl derivatives). This makes it a valuable component in diversity‑oriented synthesis (DOS) collections where maximizing scaffold diversity and three‑dimensional shape complementarity is the primary objective [5].

Application
Selection Property
Validation Focus
Chemical probe synthesis
Primary amine derivatization handle
Amide coupling / bioconjugation efficiency
Scaffold-hopping library design
Novel 5‑membered aminocyclopentyl chemotype
GPCR / ion channel screening hit novelty
Lead optimization
Lead-like MW (223 Da) and hydrogen‑bond capacity
CNS permeability / solubility profiling
Diversity-oriented synthesis
Fused bicyclic core distinct from monocyclic analogs
3D shape complementarity and scaffold diversity
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